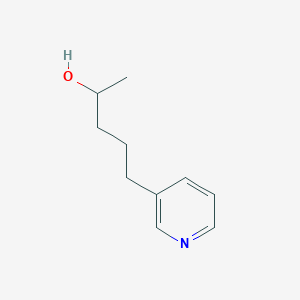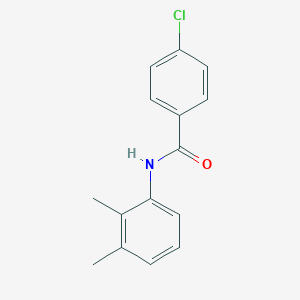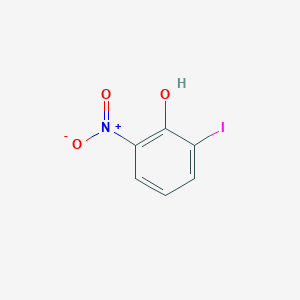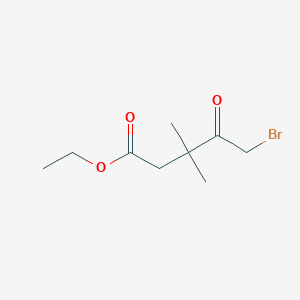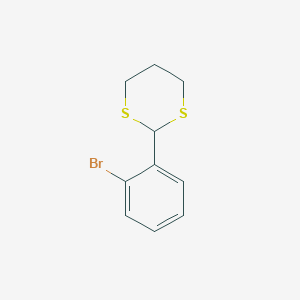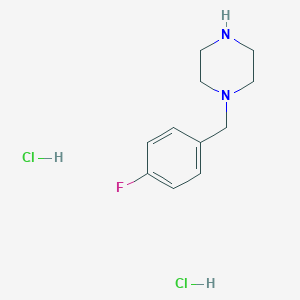
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide, also known as BPTAA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a thiazole-based derivative that has been synthesized to target specific biological pathways in the body.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is not fully understood, but it is believed to act through multiple pathways. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the activity of various enzymes involved in cancer cell growth and angiogenesis. In inflammation research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the production of inflammatory cytokines by blocking the NF-κB signaling pathway. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce oxidative stress and inflammation by activating the Nrf2 signaling pathway.
Effets Biochimiques Et Physiologiques
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to have various biochemical and physiological effects in the body. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to induce apoptosis in cancer cells, inhibit angiogenesis, and reduce tumor growth. In inflammation research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to reduce oxidative stress and inflammation, and improve cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide in lab experiments is its specificity towards certain biological pathways, which makes it a valuable tool for studying the mechanisms of various diseases. However, one of the limitations of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is its low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the high cost of synthesis can limit the availability of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide for research purposes.
Orientations Futures
There are several future directions for research on 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide. One direction is to further investigate its potential therapeutic applications in various diseases, such as cancer, inflammation, and neurodegenerative disorders. Another direction is to explore its mechanism of action in more detail, and identify new pathways that it may target. Additionally, future research could focus on developing more efficient and cost-effective methods for synthesizing 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide, which could increase its availability for research purposes.
In conclusion, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide is a thiazole-based compound that has shown potential therapeutic applications in various diseases. Its specificity towards certain biological pathways makes it a valuable tool for studying the mechanisms of these diseases. Further research is needed to fully understand its mechanism of action, and to explore its potential in new therapeutic applications.
Méthodes De Synthèse
The synthesis of 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide involves a multistep process that starts with the reaction of 4-bromobenzaldehyde with thiosemicarbazide to form 2-(4-bromophenyl)-1,3-thiazole-4-carbaldehyde. This intermediate product is then reacted with ethyl chloroacetate to form 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide. The final product is obtained after purification and characterization using various analytical techniques such as NMR, IR, and mass spectrometry.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. In cancer research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. Inflammation research has shown that 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide can reduce inflammation by inhibiting the production of inflammatory cytokines. In neurodegenerative disorder research, 2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide has shown neuroprotective effects by reducing oxidative stress and inflammation.
Propriétés
Numéro CAS |
6184-70-9 |
|---|---|
Nom du produit |
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide |
Formule moléculaire |
C11H9BrN2OS |
Poids moléculaire |
297.17 g/mol |
Nom IUPAC |
2-(4-bromophenyl)-N-(1,3-thiazol-2-yl)acetamide |
InChI |
InChI=1S/C11H9BrN2OS/c12-9-3-1-8(2-4-9)7-10(15)14-11-13-5-6-16-11/h1-6H,7H2,(H,13,14,15) |
Clé InChI |
ONKKUHNUCHZGFS-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1CC(=O)NC2=NC=CS2)Br |
SMILES canonique |
C1=CC(=CC=C1CC(=O)NC2=NC=CS2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![((1R,5S,6R)-3-Benzyl-3-azabicyclo[3.1.0]hexan-6-yl)methanol](/img/structure/B171236.png)


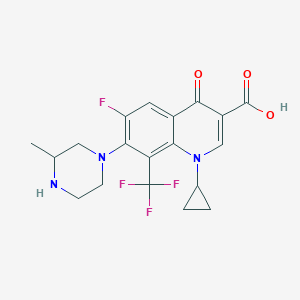

![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)
